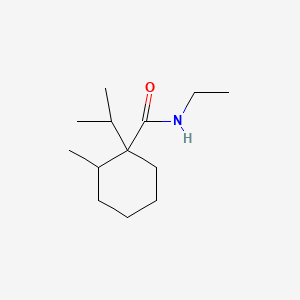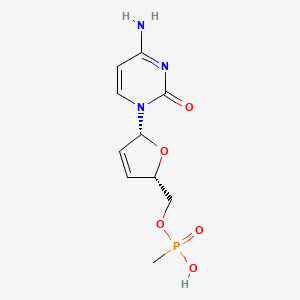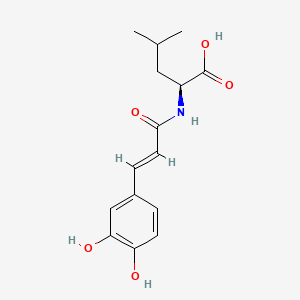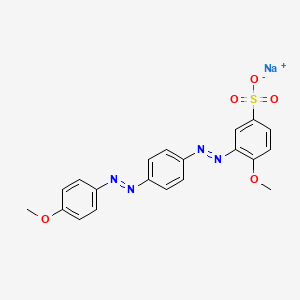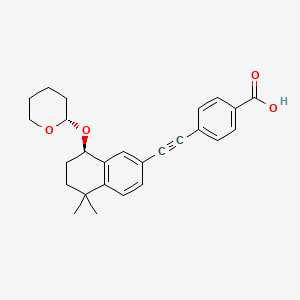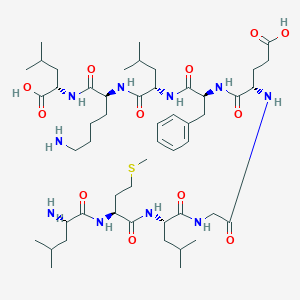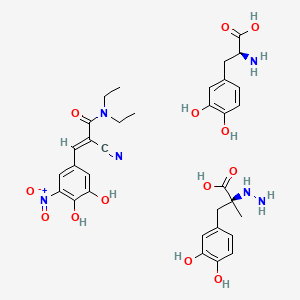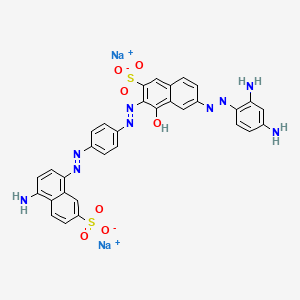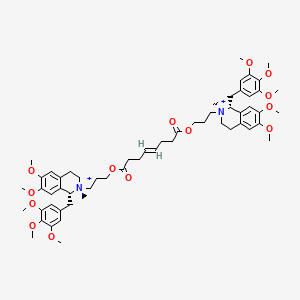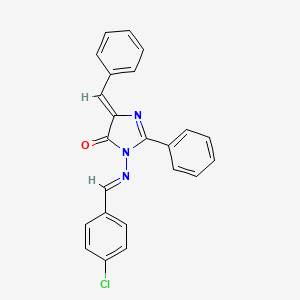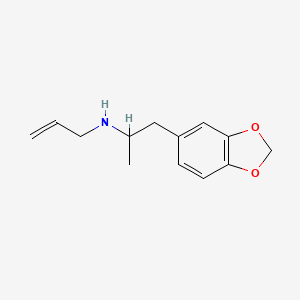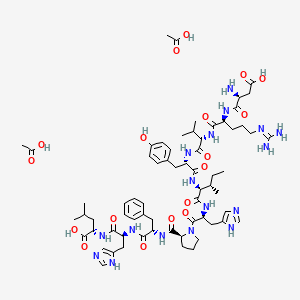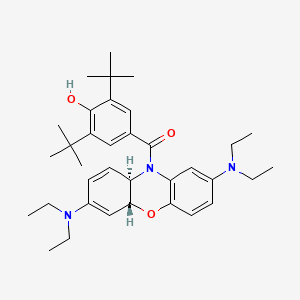
l-Carvyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Carvyl acetate can be synthesized through the esterification of carveol with acetic anhydride in the presence of a catalyst such as sodium acetate . The reaction typically involves heating the mixture to facilitate the formation of the ester bond. Industrial production methods often employ similar esterification processes, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Carvyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carveol and carvone under specific conditions.
Reduction: Reduction reactions can convert carvyl acetate back to carveol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Carvyl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of carvyl acetate involves its interaction with cellular membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to cell lysis and death . Additionally, it may inhibit specific enzymes involved in microbial metabolism, further enhancing its antimicrobial effects .
Comparison with Similar Compounds
Carvyl acetate is similar to other monoterpenoid esters such as:
Linalyl acetate: Known for its floral scent, used in perfumes and aromatherapy.
Geranyl acetate: Has a sweet, fruity aroma, used in flavorings and fragrances.
Properties
CAS No. |
913815-70-0 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5,11-12H,1,6-7H2,2-4H3/t11-,12?/m1/s1 |
InChI Key |
YTHRBOFHFYZBRJ-JHJMLUEUSA-N |
Isomeric SMILES |
CC1=CC[C@H](CC1OC(=O)C)C(=C)C |
Canonical SMILES |
CC1=CCC(CC1OC(=O)C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[[2,2-Bis(hydroxymethyl)-3-pentanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12782790.png)
